molecular formula C22H26N2O3 B2912512 N-(2-ethoxybenzoyl)-N-(p-tolyl)piperidine-1-carboxamide CAS No. 899992-55-3

N-(2-ethoxybenzoyl)-N-(p-tolyl)piperidine-1-carboxamide

Cat. No. B2912512
CAS RN: 899992-55-3
M. Wt: 366.461
InChI Key: ABKVNRCHUSLNAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethoxybenzoyl)-N-(p-tolyl)piperidine-1-carboxamide, also known as Etorphine, is a potent opioid receptor agonist that is used as a veterinary anesthetic and analgesic. It was first synthesized in the 1960s and has since been widely used in veterinary medicine due to its high potency and efficacy.

Mechanism of Action

N-(2-ethoxybenzoyl)-N-(p-tolyl)piperidine-1-carboxamide acts as a potent agonist of the mu-opioid receptor, which is responsible for mediating the analgesic and addictive effects of opioids. It binds to the receptor with high affinity and activates downstream signaling pathways, leading to the inhibition of pain transmission and the release of dopamine in the brain.
Biochemical and Physiological Effects:
N-(2-ethoxybenzoyl)-N-(p-tolyl)piperidine-1-carboxamide produces a wide range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and hypothermia. It also produces a profound sense of euphoria and can lead to addiction and dependence with chronic use.

Advantages and Limitations for Lab Experiments

N-(2-ethoxybenzoyl)-N-(p-tolyl)piperidine-1-carboxamide is a highly potent and efficacious tool for studying opioid receptors and their function. It allows researchers to investigate the specific effects of opioid receptor activation on different physiological processes. However, due to its high potency and potential for addiction and dependence, it must be used with caution and in accordance with strict safety protocols.

Future Directions

1. Investigating the role of opioid receptors in the regulation of mood and emotion.
2. Developing new opioid receptor agonists with improved safety profiles and reduced potential for addiction and dependence.
3. Studying the interactions between opioid receptors and other neurotransmitter systems, such as the dopamine and serotonin systems.
4. Investigating the role of opioid receptors in the development and progression of chronic pain conditions.
5. Developing new therapeutic strategies for the treatment of opioid addiction and dependence, including the use of opioid receptor antagonists and partial agonists.

Synthesis Methods

N-(2-ethoxybenzoyl)-N-(p-tolyl)piperidine-1-carboxamide is synthesized through a multistep process that involves the reaction of p-toluidine with ethyl chloroformate to form N-(p-tolyl) ethyl carbamate, which is then reacted with 2-ethoxybenzoyl chloride to form N-(2-ethoxybenzoyl)-N-(p-tolyl) carbamate. This intermediate is then reacted with piperidine to form N-(2-ethoxybenzoyl)-N-(p-tolyl)piperidine-1-carboxamide.

Scientific Research Applications

N-(2-ethoxybenzoyl)-N-(p-tolyl)piperidine-1-carboxamide has been extensively used in scientific research as a tool to study opioid receptors and their function. It has been used to identify and characterize different subtypes of opioid receptors and their signaling pathways. N-(2-ethoxybenzoyl)-N-(p-tolyl)piperidine-1-carboxamide has also been used to investigate the role of opioid receptors in pain perception, addiction, and other physiological processes.

properties

IUPAC Name

N-(2-ethoxybenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-3-27-20-10-6-5-9-19(20)21(25)24(18-13-11-17(2)12-14-18)22(26)23-15-7-4-8-16-23/h5-6,9-14H,3-4,7-8,15-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABKVNRCHUSLNAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N(C2=CC=C(C=C2)C)C(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethoxybenzoyl)-N-(p-tolyl)piperidine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.